molecular formula C7H8BrClN2O3S B7587568 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide

5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide

Cat. No. B7587568
M. Wt: 315.57 g/mol
InChI Key: DOEVVDJIWFDNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide is a chemical compound that is commonly used in scientific research. It is a sulfonamide derivative that has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide is not fully understood. However, it is known to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been found to bind to human serum albumin, a protein that is involved in the transport of drugs in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide are still being studied. However, it has been found to have anti-cancer properties and has shown potential in inhibiting the growth of cancer cells. It has also been found to inhibit the activity of carbonic anhydrase, which may have implications in the treatment of diseases such as glaucoma and epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide in lab experiments is its potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for the research on 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide. One direction is to further investigate its anti-cancer properties and its potential as a drug candidate for cancer treatment. Another direction is to study its interactions with other proteins and enzymes in the body to gain a better understanding of its mechanism of action. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved properties.

Synthesis Methods

The synthesis of 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide involves the reaction of 5-bromo-2-chloropyridine-3-sulfonyl chloride with 2-hydroxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide has been extensively used in scientific research due to its potential in various fields. In medicinal chemistry, it has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been used as a tool to study protein-ligand interactions and has been found to bind to various proteins, including carbonic anhydrase and human serum albumin. In pharmacology, it has been investigated for its potential as a drug candidate for various diseases, including Alzheimer's disease and diabetes.

properties

IUPAC Name

5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2O3S/c8-5-3-6(7(9)10-4-5)15(13,14)11-1-2-12/h3-4,11-12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEVVDJIWFDNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)NCCO)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.